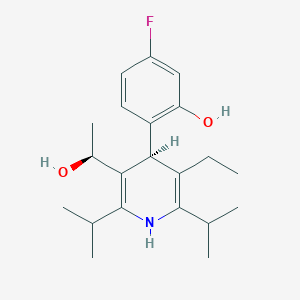
Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-, is a derivative of barbituric acid, which is a heterocyclic compound with a pyrimidine ring structure. Barbituric acid itself is not pharmacologically active, but its derivatives have various applications in medicine and industry
Preparation Methods
The synthesis of barbituric acid derivatives typically involves the reaction of urea with malonic acid or its derivatives . For the specific compound, 5,5-diallyl-1,3-dicyclohexyl-2-thio-barbituric acid, the synthetic route may involve the following steps:
Formation of the Barbituric Acid Core: This is achieved by reacting urea with malonic acid or its derivatives under acidic or basic conditions.
Introduction of Diallyl Groups: The diallyl groups can be introduced through alkylation reactions using allyl halides in the presence of a base.
Introduction of Dicyclohexyl Groups: The dicyclohexyl groups can be introduced through similar alkylation reactions using cyclohexyl halides.
Introduction of the Thio Group: The thio group can be introduced by reacting the barbituric acid derivative with a sulfur-containing reagent, such as thiourea or hydrogen sulfide.
Chemical Reactions Analysis
Barbituric acid derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur at the allyl or cyclohexyl positions, leading to the formation of various substituted derivatives.
Condensation: Condensation reactions with aldehydes or ketones can form complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barbituric acid derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. These compounds can bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects . The specific molecular targets and pathways involved depend on the structure of the derivative and its specific functional groups.
Comparison with Similar Compounds
Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-, can be compared with other barbituric acid derivatives such as:
5,5-Diallyl-1,3-dimethylbarbituric acid: This compound has similar diallyl groups but differs in the presence of dimethyl groups instead of dicyclohexyl groups.
5,5-Diphenylbarbituric acid: This derivative has phenyl groups instead of allyl or cyclohexyl groups, leading to different chemical and pharmacological properties.
5,5-Diethylbarbituric acid:
The uniqueness of 5,5-diallyl-1,3-dicyclohexyl-2-thio-barbituric acid lies in its specific combination of functional groups, which can impart unique chemical reactivity and biological activity.
Properties
CAS No. |
53414-36-1 |
|---|---|
Molecular Formula |
C22H32N2O2S |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
1,3-dicyclohexyl-5,5-bis(prop-2-enyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H32N2O2S/c1-3-15-22(16-4-2)19(25)23(17-11-7-5-8-12-17)21(27)24(20(22)26)18-13-9-6-10-14-18/h3-4,17-18H,1-2,5-16H2 |
InChI Key |
KWSMOHNJZDTXGU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(C(=O)N(C(=S)N(C1=O)C2CCCCC2)C3CCCCC3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


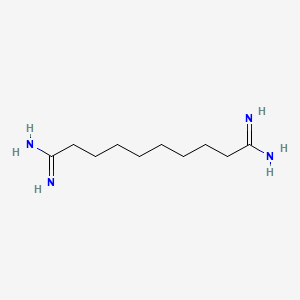
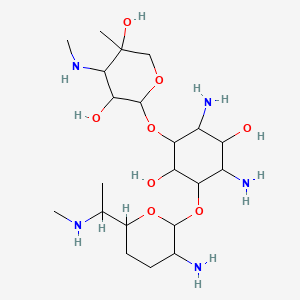

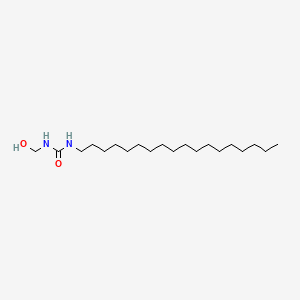

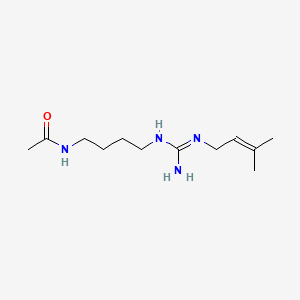
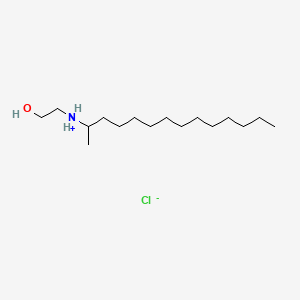
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)

